
(5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone: is an organic compound that belongs to the class of phenylpyrazoles This compound is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a phenylpyrazolyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Attachment of the phenyl group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.
Introduction of the tert-butyl group: This step involves the alkylation of the hydroxyphenyl group with tert-butyl bromide in the presence of a base such as potassium carbonate.
Final coupling reaction: The final step involves the coupling of the pyrazole derivative with the hydroxyphenyl derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various alkyl or aryl derivatives.
科学研究应用
(5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is investigated for its interactions with various biological targets, including enzymes and receptors.
作用机制
The mechanism of action of (5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The hydroxyphenyl and pyrazolyl groups play a crucial role in binding to the active site of the target enzyme, thereby modulating its activity.
相似化合物的比较
Similar Compounds
- (5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-3-yl)methanone
- (5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-5-yl)methanone
- (5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-2-yl)methanone
Comparison
- Structural Differences : The position of the pyrazolyl group varies among these compounds, which can influence their chemical reactivity and biological activity.
- Unique Properties : (5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs.
属性
CAS 编号 |
288844-46-2 |
|---|---|
分子式 |
C20H20N2O2 |
分子量 |
320.4 g/mol |
IUPAC 名称 |
(5-tert-butyl-2-hydroxyphenyl)-(1-phenylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C20H20N2O2/c1-20(2,3)15-9-10-18(23)17(11-15)19(24)14-12-21-22(13-14)16-7-5-4-6-8-16/h4-13,23H,1-3H3 |
InChI 键 |
DDNZTZZNSFQWCM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



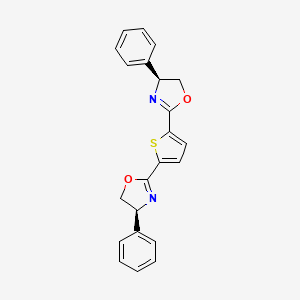
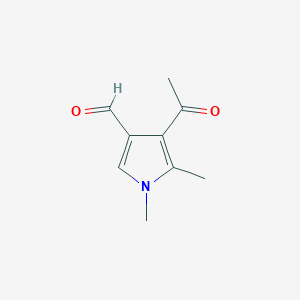

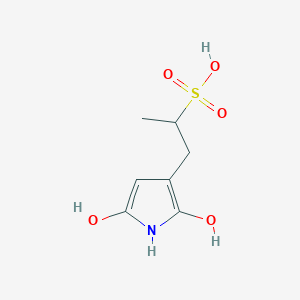
![4-[2-(Butane-1-sulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12875890.png)
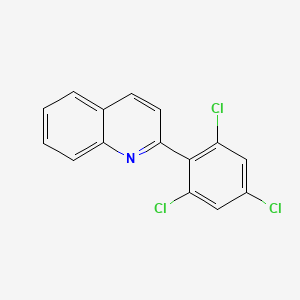


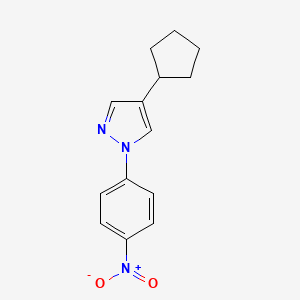
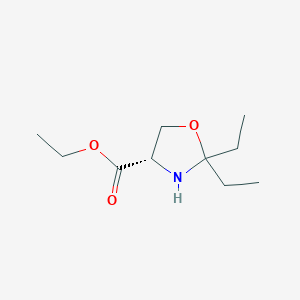
![3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12875930.png)
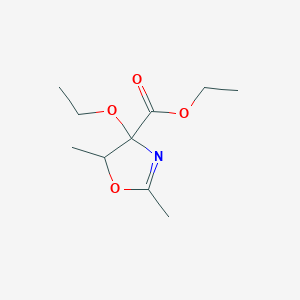
![N-[4-(4-Bromobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12875946.png)
